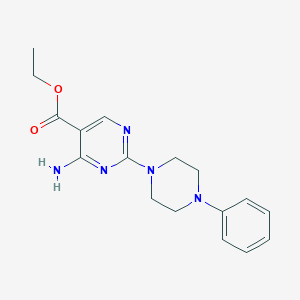

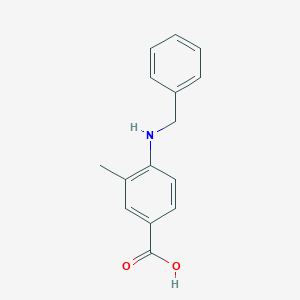

![molecular formula C14H13FN4O B276615 N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine](/img/structure/B276615.png)

N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine, also known as FTY720, is a synthetic compound that has been studied for its potential therapeutic applications. This compound has been found to have immunomodulatory effects and has been investigated for its potential use in treating autoimmune diseases, cancer, and other conditions.

Mechanism of Action

The mechanism of action of N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine involves its binding to sphingosine-1-phosphate receptors, which are expressed on a variety of cell types, including lymphocytes, endothelial cells, and smooth muscle cells. N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine binding results in the internalization and degradation of the receptors, leading to the sequestration of lymphocytes in lymph nodes. This sequestration prevents lymphocytes from migrating to sites of inflammation, which can reduce inflammation and tissue damage.

Biochemical and Physiological Effects:

N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been found to have several biochemical and physiological effects. In addition to its immunomodulatory effects, N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been shown to have anti-proliferative effects on cancer cells. N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has also been found to have neuroprotective effects, and has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine in lab experiments is its well-characterized mechanism of action. This allows researchers to design experiments that specifically target the compound's effects on the immune system. However, one limitation of using N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine in lab experiments is its potential toxicity. N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been found to have dose-dependent toxic effects, and care must be taken when administering the compound to animals or human subjects.

Future Directions

There are several potential future directions for research on N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine. One area of research could focus on the compound's potential use in treating cancer. N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been found to have anti-proliferative effects on cancer cells, and further research could investigate the mechanisms underlying this effect. Another area of research could focus on the compound's potential use in treating neurodegenerative diseases. N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been found to have neuroprotective effects, and further research could investigate its potential use in treating Alzheimer's disease and other neurodegenerative conditions. Finally, future research could investigate the potential use of N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine in combination with other drugs, such as immunomodulatory agents or chemotherapeutic agents, to enhance its therapeutic effects.

Synthesis Methods

The synthesis of N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine involves several steps, including the condensation of 2-amino-2-methyl-1-propanol with 2,3-dihydroxy-4-fluorobenzaldehyde to form an intermediate compound. This intermediate is then reacted with 2-furyl methyl ketone and 5-methyl-4H-1,2,4-triazole-3-thiol to form the final product.

Scientific Research Applications

N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been extensively studied for its potential therapeutic applications. One area of research has focused on the compound's ability to modulate the immune system. N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been found to bind to sphingosine-1-phosphate receptors, which are involved in regulating lymphocyte traffic. This binding results in the sequestration of lymphocytes in lymph nodes, preventing their migration to sites of inflammation. N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been investigated for its potential use in treating autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and systemic lupus erythematosus.

properties

Molecular Formula |

C14H13FN4O |

|---|---|

Molecular Weight |

272.28 g/mol |

IUPAC Name |

N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-5-methyl-1H-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C14H13FN4O/c1-9-17-14(19-18-9)16-8-12-6-7-13(20-12)10-2-4-11(15)5-3-10/h2-7H,8H2,1H3,(H2,16,17,18,19) |

InChI Key |

GYXSNXDYZJKQRF-UHFFFAOYSA-N |

SMILES |

CC1=NC(=NN1)NCC2=CC=C(O2)C3=CC=C(C=C3)F |

Canonical SMILES |

CC1=NC(=NN1)NCC2=CC=C(O2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Bromophenyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276532.png)

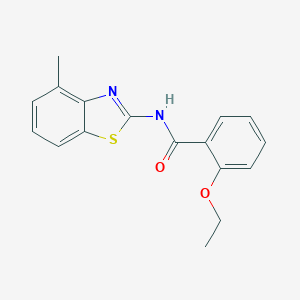

![3-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B276534.png)

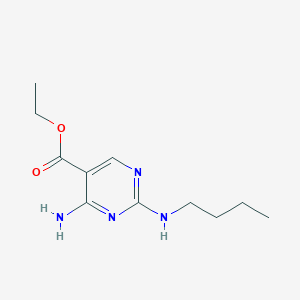

![Ethyl 4-amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarboxylate](/img/structure/B276538.png)

![3-amino-4,6-dimethyl-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B276542.png)

![2-benzylidene-4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276543.png)

![3-[(4-Fluorobenzyl)amino]-2-methylbenzoic acid](/img/structure/B276545.png)

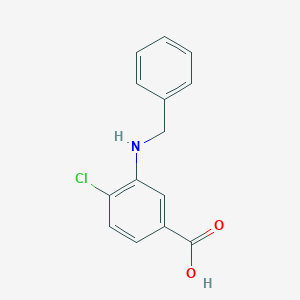

![2-Chloro-4-[(3-pyridylmethyl)amino]benzoic acid](/img/structure/B276546.png)

![3-[(3,4-Dimethoxybenzyl)amino]-4-methylbenzoic acid](/img/structure/B276548.png)

![4-[2-({[5-(3-Chloro-2-methylphenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B276555.png)